2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one
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Overview
Description
2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one is a compound that features a 1,2,4-triazole ring, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one typically involves the reaction of 1,2,4-triazole-3-thiol with an appropriate indoline derivative. One common method includes the S-alkylation of 1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction conditions often involve the use of formic acid (98%) for acetal deprotection .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives.
Scientific Research Applications
2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole-5-thione: Known for its antimicrobial and antioxidant activities.
1,2,4-Triazole-3-thiol derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antifungal properties.
Uniqueness
2-(4H-1,2,4-triazol-3-ylthio)-1-indolinylethan-1-one is unique due to the combination of the triazole and indoline moieties, which enhances its potential applications in various fields. The presence of the indoline ring provides additional sites for chemical modification, allowing for the development of novel derivatives with improved properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(7-18-12-13-8-14-15-12)16-6-5-9-3-1-2-4-10(9)16/h1-4,8H,5-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDGHYLORRMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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